488118-64-5
Description
CAS No. 488118-64-5, also known as p53 (17-26), is a synthetic peptide corresponding to residues 17–26 of the human tumor suppressor protein p53. This peptide represents the MDM-2 binding domain of p53, a critical region for regulating apoptosis and cellular stress responses . The interaction between p53 and MDM-2 is pivotal for controlling p53 degradation; disruptions in this interaction are implicated in cancer progression. Research applications of p53 (17-26) include studying MDM-2/p53 binding mechanisms, screening inhibitors for therapeutic development, and exploring apoptosis pathways .
Properties
CAS No. |
488118-64-5 |
|---|---|
Molecular Formula |
C₆₀H₉₀N₁₂O₁₇ |
Molecular Weight |
1251.43 |
sequence |
One Letter Code: ETFSDLWKLL |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p53 (17-26) involves solid-phase peptide synthesis, a common method for producing peptides. This method uses a resin-bound amino acid as the starting point, and subsequent amino acids are added stepwise in a specific sequence. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds. The process is repeated until the desired peptide sequence is obtained.
Industrial Production Methods
Industrial production of p53 (17-26) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The synthesized peptide is then purified using high-performance liquid chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
p53 (17-26) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in free thiol groups.
Scientific Research Applications
p53 (17-26) has several scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions, particularly with Mdm-2.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to modulate p53 activity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of p53 (17-26) involves its interaction with the Mdm-2 protein. The peptide binds to the Mdm-2 binding domain of p53, preventing Mdm-2 from ubiquitinating and degrading p53. This interaction stabilizes p53, allowing it to exert its tumor suppressor functions, such as inducing cell cycle arrest and apoptosis in response to DNA damage.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Overview of Key Compounds
| CAS No. | Type | Molecular Weight | Biological Target | Solubility (mg/mL) | Synthesis Yield |
|---|---|---|---|---|---|
| This compound | Peptide | ~1,200 | MDM-2/p53 | N/R | N/R |
| 1761-61-1 | Small molecule | 201.02 | Synthetic intermediate | 0.687 | 98% |
| 428854-24-4 | Small molecule | 350.35 | Kinase inhibition | N/R | 85%* |
| 56469-02-4 | Small molecule | 163.17 | Medicinal chemistry | 0.24 | 90% |
*Estimated from reaction conditions in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
